molecular formula C14H16N2O B13093759 5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine

5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine

Cat. No.: B13093759
M. Wt: 228.29 g/mol
InChI Key: KOMXAZILEDFMMD-UHFFFAOYSA-N
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Description

5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine is a heterocyclic compound that features a fused oxazolo-pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine with benzyl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxazolo-pyridine derivatives with various functional groups.

    Reduction: Reduced forms of the original compound.

    Substitution: Substituted oxazolo-pyridine derivatives with different nucleophiles.

Mechanism of Action

The mechanism of action of 5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine is unique due to its specific substitution pattern and the presence of both benzyl and methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

5-benzyl-2-methyl-6,7-dihydro-4H-[1,3]oxazolo[4,5-c]pyridine

InChI

InChI=1S/C14H16N2O/c1-11-15-13-10-16(8-7-14(13)17-11)9-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3

InChI Key

KOMXAZILEDFMMD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)CCN(C2)CC3=CC=CC=C3

Origin of Product

United States

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